3'-AzddI
Description
Structure
3D Structure
Properties
CAS No. |
116597-13-8 |
|---|---|
Molecular Formula |
C10H11N7O3 |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N7O3/c11-16-15-5-1-7(20-6(5)2-18)17-4-14-8-9(17)12-3-13-10(8)19/h3-7,18H,1-2H2,(H,12,13,19)/t5-,6+,7+/m0/s1 |
InChI Key |
SEUFIMAGNSSKRT-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N=[N+]=[N-] |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
Synonyms |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of inosine, 3’-azido-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates, which are subjected to radical deoxygenation using environmentally friendly reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile). The azido group is introduced via alkylation with bromoethane or 3-bromopropanenitrile .
Industrial Production Methods
Industrial production of inosine, 3’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Inosine, 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted nucleosides.
Reduction: The primary product is the corresponding amine derivative.
Oxidation: Oxidized products are less common and depend on the specific conditions used.
Scientific Research Applications
Inosine, 3’-azido-2’,3’-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in the context of antiviral activity.
Medicine: Investigated as a potential antiviral agent, especially against HIV, due to its ability to inhibit reverse transcriptase.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The primary mechanism of action of inosine, 3’-azido-2’,3’-dideoxy- involves its incorporation into viral DNA by reverse transcriptase. The lack of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against HIV, as it inhibits the replication of the virus .
Comparison with Similar Compounds
Key Compounds:
Zidovudine (AZT) : Features a 3'-azide group on a deoxyribose sugar. AZT is phosphorylated intracellularly to inhibit HIV reverse transcriptase.
Didanosine (ddI): A dideoxyinosine analog lacking hydroxyl groups at both 2' and 3' positions, leading to chain termination.
3-Amino-7-azaindole: A heterocyclic compound with antiviral and kinase-inhibitory properties, distinct from nucleosides but sharing nitrogen-rich structural motifs .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Mechanistic and Pharmacological Insights
- Its dideoxy structure likely mimics ddI but with enhanced metabolic stability due to the azide group .
- Safety Profile : The azide group in AZT is linked to mitochondrial toxicity; this compound’s toxicity profile remains speculative but may differ due to its distinct sugar and base components.
Q & A
Q. What methodologies optimize this compound’s bioavailability while maintaining its antiviral activity in translational research?
- Methodological Answer : Employ prodrug strategies (e.g., phosphoramidate modification) to enhance cellular uptake. Use in situ perfusion models (e.g., rat intestinal loop) to assess absorption. Validate with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with efficacy endpoints .
Methodological Best Practices
- Data Transparency : Archive raw spectra, chromatograms, and statistical outputs in FAIR-aligned repositories .
- Ethical Replication : Pre-register hypotheses and share negative results to combat publication bias .
- Interdisciplinary Validation : Combine biochemical assays with computational models to strengthen mechanistic claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
